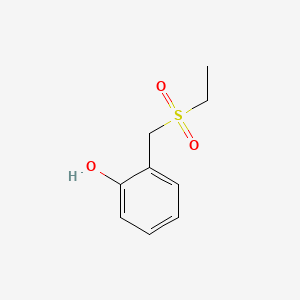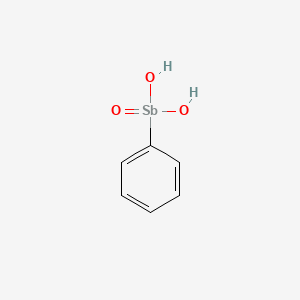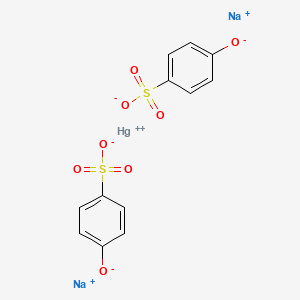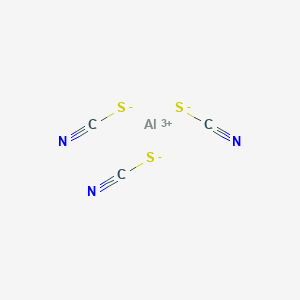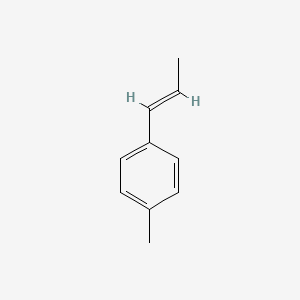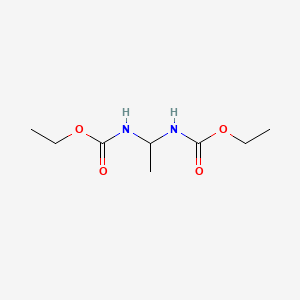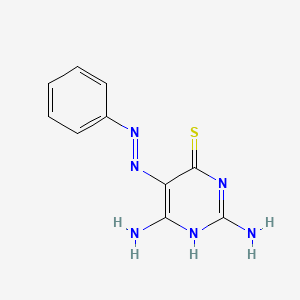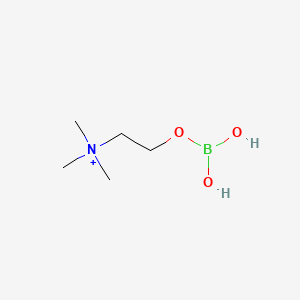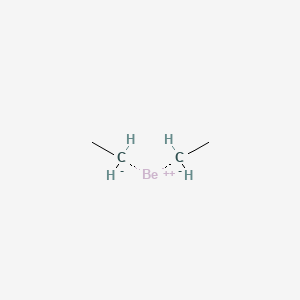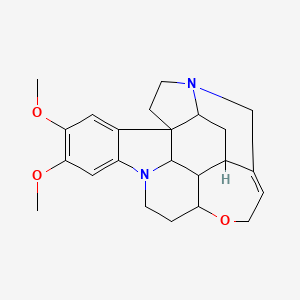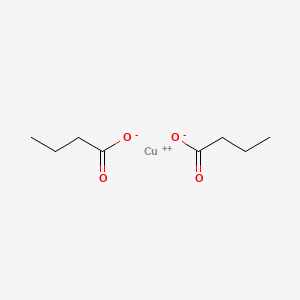
Cupric butyrate
Vue d'ensemble
Description
Cupric butyrate is a compound with the molecular formula C8H14CuO4 . It is characterized by large, dark green, monoclinic, hexagonal plates . After several days of exposure to air, it becomes dull and disintegrates . It is soluble in water, dioxane, and benzene, and slightly soluble in chloroform and alcohol . It is used in catalysts and lubricants .
Synthesis Analysis
This compound can be prepared from a cupric salt and butyric acid or sodium butyrate . Another method involves the reaction of powdered copper and butyric acid . In the context of biotechnology, butyrate can be synthesized using a single Clostridium strain natively producing butanol or butyrate, with exogenously supplemented butyrate or butanol, in the presence of lipase .
Molecular Structure Analysis
The molecular weight of this compound is 237.74 . The percent composition is C 40.42%, H 5.94%, Cu 26.73%, O 26.92% . The line formula is Cu (CH3CH2CH2COO)2 .
Physical And Chemical Properties Analysis
This compound is characterized by large, dark green, monoclinic, hexagonal plates . After several days of exposure to air, it becomes dull and disintegrates . It is soluble in water, dioxane, and benzene, and slightly soluble in chloroform and alcohol .
Mécanisme D'action
Target of Action
Butyrate, a component of cupric butyrate, has been shown to target histone deacetylase (hdac) activity . It also interacts with G protein-coupled receptors (GPRs) . In the context of immune regulation, butyrate has been shown to restore impaired regulatory T cells via mTOR-mediated autophagy .
Mode of Action
This compound’s mode of action is likely multifaceted, given the diverse roles of butyrate in cellular processes. As an HDAC inhibitor, butyrate can regulate gene expression, leading to various cellular effects . It also acts as a signaling molecule through its interaction with GPRs . In the immune system, butyrate can enhance the differentiation and suppressive function of regulatory T cells by activating autophagy via inhibition of the mammalian target of rapamycin .
Biochemical Pathways
Butyrate is involved in several biochemical pathways. It is a product of gut microbial fermentation and plays a crucial role in maintaining gut homeostasis . The acetyl-coenzyme A (CoA) pathway is the most prevalent butyrate-producing pathway, followed by the lysine pathway . Butyrate can also be synthesized via two metabolic pathways: phosphotransbutyrylase and butyrate kinase, and butyryl CoA:acetate CoA transferase .
Pharmacokinetics
It has been shown that daily oral administration of tributyrin can briefly achieve levels >100 μM .
Result of Action
The molecular and cellular effects of this compound are likely to be diverse, given the wide range of effects attributed to butyrate. Butyrate has been shown to have anti-inflammatory effects, promote cell differentiation, and induce apoptosis in various in vitro models . It also has regulatory effects on body weight, body composition, and glucose homeostasis .
Action Environment
Environmental factors can influence the action of this compound. For instance, the production of butyrate by gut microbiota can be influenced by dietary factors . Moreover, the effects of butyrate may vary in different cellular environments, such as normal and cancerous cells .
Avantages Et Limitations Des Expériences En Laboratoire
The use of cupric butyrate in lab experiments has several advantages, including its low cost, high solubility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity to cells and organisms at high concentrations. It is important to use appropriate safety precautions when handling this compound in the lab.
Orientations Futures
Future research on cupric butyrate could focus on its potential applications in medicine, agriculture, and environmental science. It could be studied further for its anticancer and antimicrobial properties, as well as its potential as a plant growth regulator. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on cellular metabolism and gene expression.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its unique properties and potential benefits make it a valuable tool for studying cellular metabolism, gene expression, and disease processes. However, further research is needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
Cupric butyrate has been used in various scientific research studies due to its potential applications in fields such as medicine, agriculture, and environmental science. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It has also been used as a catalyst in organic synthesis reactions and as a plant growth regulator.
Analyse Biochimique
Biochemical Properties
Cupric butyrate, as a copper-containing compound, can participate in various biochemical reactions. Copper can act as either a recipient or a donor of electrons . Cuprous ions (Cu+) prefer to bind to the thiol group in cysteine or the thioether group in methionine, while cupric ions (Cu2+) exhibit a high affinity for the secondary carboxyl group in aspartic/glutamic acid or the imidazole nitrogen group in histidine . As a result, copper ions readily form complexes with biomolecules containing these amino acid residues .
Cellular Effects
Butyrate, a short-chain fatty acid, has been recognized as an important mediator of gut microbiota regulation in whole body energy homeostasis . Butyrate has regulatory effects on body weight, body composition, and glucose homeostasis . It is absorbed and metabolized by tissues and cells beyond the colon and has regulatory effects on their metabolic functions .
Molecular Mechanism
Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper ions can be incorporated into cells by Ctr1 . After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from cells into the blood . In peripheral tissue cells, cuprous ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS .
Temporal Effects in Laboratory Settings
Butyrate has been shown to have widespread positive effects on growth, digestibility, and feed efficiency through the modulation of cell proliferation, differentiation, and function in the GIT, especially mucosal epithelial cells, and on defense systems (barrier function, antimicrobial potency, immune system) in healthy and sick animals .
Dosage Effects in Animal Models
Different forms of butyric acid have been shown to improve production efficiency, carcass traits, and footpad condition in turkeys .
Metabolic Pathways
There are two metabolic pathways for butyrate biosynthesis: one pathway is via butyryl-CoA/acetate CoA transferase, which requires one molecule of acetate, and the other pathway is the phosphotransbutyrylase-butyrate kinase pathway .
Transport and Distribution
Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper ions can be incorporated into cells by Ctr1 . After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from cells into the blood .
Subcellular Localization
Copper ions can be incorporated into cells by Ctr1 . After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from cells into the blood . In peripheral tissue cells, cuprous ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS .
Propriétés
IUPAC Name |
copper;butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O2.Cu/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHAKHQMSBQAKT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14CuO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202311 | |
| Record name | Cupric butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
540-16-9 | |
| Record name | Cupric butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupric butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper dibutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93NW7T6IYH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


